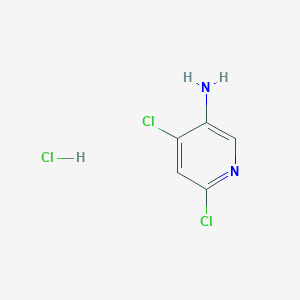4,6-Dichloropyridin-3-amine hydrochloride
CAS No.:
Cat. No.: VC13346721
Molecular Formula: C5H5Cl3N2
Molecular Weight: 199.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H5Cl3N2 |
|---|---|
| Molecular Weight | 199.46 g/mol |
| IUPAC Name | 4,6-dichloropyridin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H4Cl2N2.ClH/c6-3-1-5(7)9-2-4(3)8;/h1-2H,8H2;1H |
| Standard InChI Key | CDCQIFAYYUSQMY-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1Cl)N)Cl.Cl |
| Canonical SMILES | C1=C(C(=CN=C1Cl)N)Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s structure consists of a pyridine ring with chlorine atoms at positions 4 and 6, an amine group at position 3, and a hydrochloride counterion. This configuration enhances electrophilicity at the 2- and 5-positions, making it amenable to nucleophilic substitution reactions . Key physicochemical data are summarized below:
| Property | Value |
|---|---|
| CAS Number | 1197237-02-7 |
| Molecular Formula | |
| Molecular Weight | 199.46 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
The absence of reported melting/boiling points and density in literature highlights gaps in thermodynamic characterization, likely due to its primary use as an intermediate rather than a standalone compound.
Spectroscopic Features
While specific spectral data (e.g., NMR, IR) are unavailable in public sources, analogous chloropyridines exhibit characteristic signals:
-
-NMR: Aromatic protons resonate between 7.5–8.5 ppm, with splitting patterns indicative of adjacent chlorine substituents.
-
-NMR: Carbons adjacent to chlorine atoms typically appear downfield (≥140 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via sequential chlorination and amination of pyridine precursors. A representative method involves:
-
Chlorination: Treatment of 3-aminopyridine with chlorine gas or under controlled conditions to introduce chlorine at positions 4 and 6.
-
Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
A modified approach from Subramanyam et al. employs sodium hydride () in dimethylformamide (DMF) to facilitate amine displacement on dichlorinated heterocycles (e.g., 5,7-dichloropyrazolo[1,5-a]pyrimidine), a strategy adaptable to 4,6-dichloropyridin-3-amine synthesis.
Industrial Manufacturing
Industrial protocols prioritize cost efficiency and scalability:
-
Continuous Flow Reactors: Enhance reaction control and yield compared to batch processes.
-
Automated Purification: Chromatography or crystallization minimizes by-products .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s reactivity enables synthesis of bioactive molecules:
-
Antimicrobial Agents: Derivatives with modified amine groups show activity against Mycobacterium tuberculosis in ATP synthase inhibition assays .
-
Kinase Inhibitors: Chloropyridines are precursors to kinase-targeting drugs, leveraging halogen bonding for target engagement .
Agrochemical Development
As a key intermediate in herbicide synthesis, it contributes to:
-
Chloracetanilide Herbicides: Structural analogs disrupt plant cell division, offering broad-spectrum weed control .
-
Pesticide Metabolites: Degradation products of chlorinated pesticides often retain the core chloropyridine structure .
Material Science
-
Coordination Polymers: Chlorine and amine groups act as ligands for transition metals, forming polymers with catalytic or sensing applications .
-
Flame Retardants: Chlorinated aromatics enhance thermal stability in polymeric materials .
Comparison with Structural Analogs
Chloropyridines vs. Methoxypyridines
| Feature | 4,6-Dichloropyridin-3-amine | 4,6-Dimethoxypyridin-3-amine |
|---|---|---|
| Electrophilicity | High (Cl withdrawal) | Moderate (OCH donation) |
| Solubility | Low (hydrochloride improves) | High in polar solvents |
| Applications | Agrochemicals, pharma | Pharma, organic synthesis |
Chlorine’s electron-withdrawing nature enhances reactivity toward nucleophiles, whereas methoxy groups improve solubility but reduce electrophilicity .
Future Research Directions
Synthetic Chemistry
-
Catalytic Amination: Develop palladium or copper catalysts for regioselective amination under milder conditions.
-
Green Chemistry: Explore solvent-free or aqueous-phase synthesis to reduce environmental impact .
Biological Evaluation
-
Target Identification: Screen compound libraries for activity against neglected tropical diseases.
-
Toxicokinetics: Investigate absorption, distribution, and metabolism in mammalian models.
Advanced Materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume